molecular formula C13H15N B1357115 1-(4-Ethynylphenyl)piperidine CAS No. 41876-66-8

1-(4-Ethynylphenyl)piperidine

Cat. No.: B1357115
CAS No.: 41876-66-8
M. Wt: 185.26 g/mol
InChI Key: HSVTWKBBVMEXGW-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a 4-ethynylphenyl group. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)piperidine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromophenylpiperidine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4-(piperidin-1-yl)benzaldehyde.

    Reduction: Formation of 1-(4-ethylphenyl)piperidine.

    Substitution: Formation of 4-bromo-1-(4-ethynylphenyl)piperidine.

Scientific Research Applications

1-(4-Ethynylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)piperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)piperidine
  • 1-(4-Chlorophenyl)piperidine
  • 1-(4-Bromophenyl)piperidine

Comparison: 1-(4-Ethynylphenyl)piperidine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in the synthesis of compounds with specific electronic or photophysical characteristics.

Biological Activity

1-(4-Ethynylphenyl)piperidine is an organic compound characterized by its unique structural features, which include a piperidine ring and an ethynyl group attached to a phenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a scaffold for drug development.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H13_{13}N
  • Molecular Weight : Approximately 197.25 g/mol
  • Structural Features : The compound contains a piperidine ring substituted with a 4-ethynylphenyl group, enhancing its reactivity and solubility in organic solvents.

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, particularly in pharmacology. Its derivatives have been studied for their potential as enzyme inhibitors, notably targeting Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Some derivatives have shown moderate inhibitory activity against BTK, suggesting their potential application in cancer therapies .

While specific mechanisms of action for this compound remain under investigation, studies on related compounds indicate that modifications on the piperidine ring can significantly affect pharmacological profiles. This highlights the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of compounds similar to this compound:

Compound NameStructure FeaturesNotable Activity
1-(4-Bromophenyl)piperidineBromine substitution on phenylAntidepressant properties
1-(4-Methylphenyl)piperidineMethyl substitution on phenylAnalgesic effects
1-(3-Ethynylphenyl)piperidineEthynyl group at position 3Potential anti-cancer activity

This compound stands out due to its ethynyl substitution at the para position relative to the nitrogen atom in the piperidine ring, which enhances its reactivity and potential binding interactions compared to other derivatives .

Study on BTK Inhibition

A study exploring the inhibitory effects of this compound derivatives on BTK revealed that certain modifications led to increased binding affinity and selectivity. This research underscores the compound's potential as a lead structure for designing new cancer therapeutics .

Properties

IUPAC Name

1-(4-ethynylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVTWKBBVMEXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482325
Record name 1-(4-ethynylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41876-66-8
Record name 1-(4-ethynylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-N-PIPERIDINOPHENYL ACETYLENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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